![molecular formula C14H21NO B7506682 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a piperidine derivative that possesses a unique chemical structure, making it a valuable compound for scientific research.
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is not fully understood. However, it is believed that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol exerts its effects by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may modulate neurotransmitter release by interacting with presynaptic receptors.
Biochemical and Physiological Effects:
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can protect cells from oxidative damage and improve cell viability. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol possesses several advantages for lab experiments, including its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is relatively stable and easy to handle, making it an ideal compound for in vitro and in vivo experiments. However, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several potential future directions for 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol research. One area of interest is the development of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may have applications in the field of neuroprotection and the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol and its effects on various biological processes.
Méthodes De Synthèse
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can be synthesized using various methods, including the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-one with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-ol with sodium borohydride. The synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been studied for its neuroprotective effects and its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-12(2)8-13(7-11)9-15-5-3-4-14(16)10-15/h6-8,14,16H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZBSNLPDHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
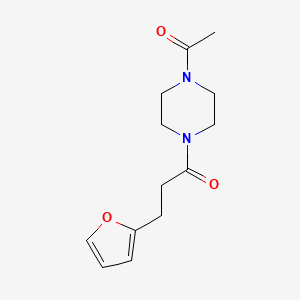
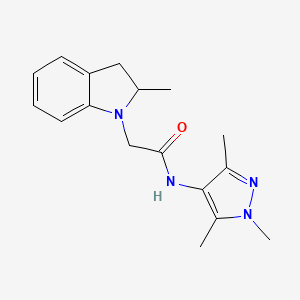

![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
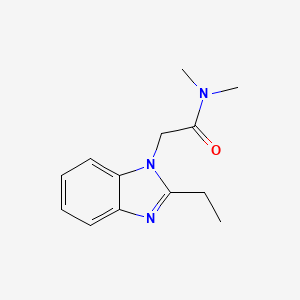
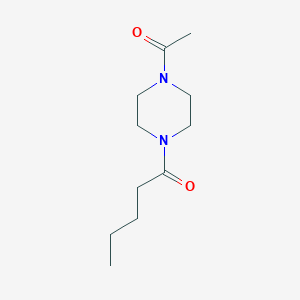
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)
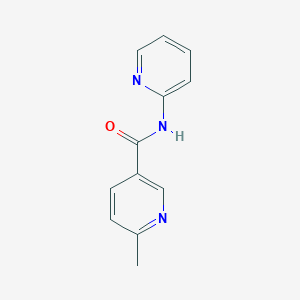


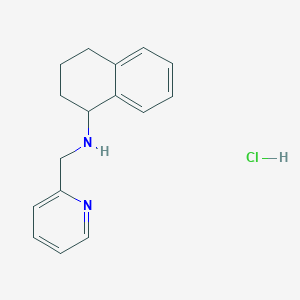
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)